molecular formula C5H7NOS B6236449 (3-methyl-1,2-oxazol-4-yl)methanethiol CAS No. 2353218-24-1

(3-methyl-1,2-oxazol-4-yl)methanethiol

Cat. No.: B6236449
CAS No.: 2353218-24-1
M. Wt: 129.2
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Description

(3-methyl-1,2-oxazol-4-yl)methanethiol is a heterocyclic compound containing an oxazole ring with a thiol group attached to a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1,2-oxazol-4-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-4-formyl-1,2-oxazole with a thiol reagent in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1,2-oxazol-4-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

    Addition: The thiol group can add to alkenes or alkynes to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.

    Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.

    Addition: Catalysts such as transition metals may be employed to facilitate the addition reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Various substituted oxazole derivatives.

    Addition: Thioethers or other sulfur-containing compounds.

Scientific Research Applications

(3-methyl-1,2-oxazol-4-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-methyl-1,2-oxazol-4-yl)methanethiol involves its interaction with molecular targets through its thiol group and oxazole ring. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxazole ring can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1,2-oxazol-4-yl)methanethiol
  • (3-methyl-1,2-oxazol-5-yl)methanethiol
  • (3-methyl-1,2-oxazol-4-yl)ethanethiol

Uniqueness

(3-methyl-1,2-oxazol-4-yl)methanethiol is unique due to the specific positioning of the methyl and thiol groups on the oxazole ring, which can influence its reactivity and binding properties. This structural uniqueness can result in distinct chemical and biological activities compared to other similar compounds.

Properties

CAS No.

2353218-24-1

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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